molecular formula C12H18O3 B1310621 (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol CAS No. 160238-45-9

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol

Cat. No. B1310621
M. Wt: 210.27 g/mol
InChI Key: VXWJQPCCVVLLAN-JTQLQIEISA-N
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Description

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol, also known as 4-methoxyphenol, is a phenolic compound with a wide range of uses in organic synthesis, scientific research, and industrial applications. It is a colorless liquid with a sweet, aromatic odor and is slightly soluble in water. 4-methoxyphenol is used as an intermediate in the production of various pharmaceuticals and chemicals, and as a starting material in the synthesis of other compounds. It is also used as a preservative in food and cosmetics, and as a flavor enhancer in beverages.

Scientific Research Applications

Anticancer and Antiangiogenic Effects

Research indicates that methoxyestradiol, a compound closely related to methoxyphenyl derivatives, demonstrates significant antitumorigenic and antiangiogenic effects both in vitro and in vivo. This suggests that endogenous formation of such compounds could have protective effects against estrogen-induced cancers in target organs like the liver, kidney, brain, placenta, uterus, and mammary gland. The unique effects of these compounds may be mediated by specific intracellular effectors or receptors that are refractory to hormones like estradiol, necessitating further research to understand the metabolic formation and disposition of these compounds (B. Zhu & A. Conney, 1998).

Pharmacological Properties of Natural Products

Osthole, a natural product containing a methoxyphenyl structure, showcases diverse pharmacological actions, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Its fast and efficient uptake and utilization in the body, alongside its effects on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, highlight the potential of methoxyphenyl derivatives as multi-target alternative medicines (Zhong-rong Zhang et al., 2015).

Environmental Estrogens and Toxicity

Compounds like methoxychlor, which contain methoxyphenyl structures, have been shown to exhibit proestrogenic activity, leading to various adverse effects on fertility and development across both genders. Understanding the metabolic pathways and effects of these compounds is crucial for assessing their environmental impact and potential hazards to human health (A. Cummings, 1997).

Reactivity and Degradation in the Environment

Methoxyphenols, derived from lignin pyrolysis and used as tracers for biomass burning, have been studied for their atmospheric reactivity. Understanding the gas-phase, particle-phase, and aqueous-phase reactions of these compounds, including their kinetics, mechanisms, and secondary organic aerosol (SOA) formation potential, is vital for assessing their environmental impact and role in air quality (Changgeng Liu et al., 2022).

Safety And Hazards

The safety and hazards associated with “(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol” are not directly available from the search results. It’s important to handle all chemical substances with appropriate safety measures to prevent any potential harm .

properties

IUPAC Name

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-10(7-13)8-15-9-11-3-5-12(14-2)6-4-11/h3-6,10,13H,7-9H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWJQPCCVVLLAN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)COCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)COCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455422
Record name (2S)-3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol

CAS RN

160238-45-9
Record name (2S)-3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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